7-Bromobenzo[d][1,3]dioxole-4-carbonitrile
Description
Contextualization within Aromatic Heterocyclic Chemistry
Benzo[d] chemicalbook.comfishersci.comdioxole, also known as 1,2-methylenedioxybenzene, is an aromatic organic compound classified as a heterocyclic derivative of benzene (B151609). wikipedia.org Its structure consists of a benzene ring fused to a five-membered dioxole ring containing two oxygen atoms attached to a methylene (B1212753) bridge. chemicalbook.comfishersci.comthermofisher.com This fusion results in a planar, aromatic system with unique chemical properties. chemicalbook.com The presence of the electron-rich dioxole ring significantly influences the compound's stability and reactivity, making the benzodioxole structure an important component in organic synthesis. chemicalbook.com
Significance of Benzo[d]chemicalbook.comfishersci.comdioxole Scaffolds in Modern Chemical Research
The benzo[d] chemicalbook.comfishersci.comdioxole scaffold is a prevalent structural motif found in numerous natural products and is of considerable interest in modern chemical research. ias.ac.in Many compounds containing this methylenedioxyphenyl group are bioactive. wikipedia.org Consequently, these derivatives are widely utilized as precursors or intermediates in the synthesis of pharmaceuticals, agrochemicals, and perfumes. chemicalbook.comwikipedia.orgthermofisher.com In medicinal chemistry, the benzodioxole scaffold is explored for a wide range of potential therapeutic applications. Research has shown that derivatives of this scaffold possess anticonvulsant, anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. chemicalbook.comontosight.ainih.govnajah.edu Furthermore, specific derivatives have been designed as potent auxin receptor agonists to promote root growth in plants, highlighting their relevance in agricultural science. frontiersin.orgresearchgate.net
Structural Features and Chemical Relevance of 7-Bromobenzo[d]chemicalbook.comfishersci.comdioxole-4-carbonitrile within the Benzo[d]chemicalbook.comfishersci.comdioxole Class
7-Bromobenzo[d] chemicalbook.comfishersci.comdioxole-4-carbonitrile is a specific derivative of the core benzodioxole structure, distinguished by the presence of two key functional groups: a bromine atom at the 7-position and a nitrile group (-C≡N) at the 4-position. These substituents impart specific reactivity to the molecule, making it a valuable building block in organic synthesis.
The bromine atom serves as a versatile handle for various chemical transformations, particularly in metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily functionalized to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group is also highly reactive; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles. This dual functionality makes the compound a strategic intermediate for constructing more complex molecular architectures. pharmaoffer.com Its role as an intermediate for New Chemical Entity (NCE) Active Pharmaceutical Ingredients (APIs) underscores its importance in drug discovery and development. pharmaoffer.com
Table 1: Chemical Properties of 7-Bromobenzo[d] chemicalbook.comfishersci.comdioxole-4-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1898014-67-9 echemi.com |
| Molecular Formula | C₈H₄BrNO₂ echemi.com |
| Exact Mass | 224.94254 echemi.com |
| InChIKey | DTWQTVRHYAQJNW-UHFFFAOYSA-N echemi.com |
Overview of Research Domains Pertaining to the Chemical Compound
The primary research domain for 7-Bromobenzo[d] chemicalbook.comfishersci.comdioxole-4-carbonitrile is pharmaceutical synthesis and medicinal chemistry. It is identified as a pharmaceutical intermediate, specifically designed to undergo further chemical reactions to produce targeted APIs. pharmaoffer.com The compound is categorized under "Antineoplastics," suggesting its application in the development of new anticancer agents. echemi.com Its structural features allow for its incorporation into larger, more complex molecules being investigated for therapeutic potential. Therefore, research involving this compound is focused on synthetic organic chemistry pathways aimed at creating novel drug candidates, particularly in the field of oncology.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrNO2 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2 |
InChI Key |
DTWQTVRHYAQJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
Primary Synthetic Routes to the Core Benzo[d]worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile System
The construction of the foundational benzo[d] worldresearchersassociations.comresearchgate.netdioxole ring is a critical first step in the synthesis of the target molecule. A common and effective method for creating this heterocyclic system involves the reaction of a catechol derivative with a dihalomethane, typically in the presence of a base. wikipedia.org This process, known as Williamson ether synthesis, results in the formation of the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.
For the synthesis of a C-4 substituted system like benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile, the strategy often begins with an appropriately substituted catechol. For instance, starting with 3,4-dihydroxybenzonitrile, reaction with diiodomethane (B129776) or dichloromethane (B109758) under basic conditions can yield the desired benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile core. Alternatively, the benzodioxole ring can be formed first from catechol, and the nitrile group can be introduced in a subsequent step. wikipedia.org
Another approach involves the modification of existing benzodioxole derivatives. For example, functional group transformations from a precursor like benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbaldehyde or benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carboxylic acid can lead to the desired nitrile. These methods provide flexibility in the synthetic design, allowing for the introduction of the carbonitrile moiety at a later stage.
Regioselective Functionalization Approaches for Bromine Introduction at the C-7 Position
The introduction of a bromine atom specifically at the C-7 position of the benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile system requires careful consideration of the directing effects of the existing substituents. The dioxole group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator.
Direct Bromination Techniques
Direct bromination of benzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile using electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent is a potential route. The directing effects of the substituents play a crucial role in determining the position of bromination. The electron-donating dioxole ring strongly activates the aromatic system towards electrophilic substitution, primarily at the positions ortho and para to the oxygen atoms (C-4, C-5, C-6, and C-7). The nitrile group at C-4 deactivates the ring and directs incoming electrophiles to the meta positions (C-6). The interplay of these effects will determine the final regiochemical outcome.
Strategies for Ortho-Bromination relative to the Nitrile or Dioxole Moiety
Achieving selective bromination at the C-7 position, which is ortho to the dioxole moiety and meta to the nitrile group, can be challenging due to the competing directing effects. The powerful activating effect of the dioxole group often dominates. In the case of benzo[d] worldresearchersassociations.comresearchgate.netdioxole, electrophilic substitution tends to occur at the 5- and 6-positions. However, the presence of the deactivating nitrile group at C-4 alters this reactivity pattern. The C-7 position is ortho to one of the dioxole oxygens and meta to the nitrile group, making it a plausible site for substitution. Optimization of reaction conditions, such as the choice of brominating agent, solvent, and temperature, is essential to favor the formation of the desired 7-bromo isomer.
Methods for Nitrile Group Installation at the C-4 Position
The introduction of the nitrile group at the C-4 position can be accomplished through various synthetic transformations, either before or after the bromination step.
Cyano-Group Introduction via Halogen-Nitrile Exchange
A widely used and effective method for introducing a nitrile group onto an aromatic ring is through a metal-catalyzed cyanation of an aryl halide. This reaction, often referred to as a Rosenmund-von Braun reaction, typically involves the use of a copper(I) cyanide or other cyanide sources in the presence of a palladium or copper catalyst. mdpi.com In the context of synthesizing 7-Bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxole-4-carbonitrile, this would involve a starting material such as 4,7-dibromobenzo[d] worldresearchersassociations.comresearchgate.netdioxole. By carefully controlling the reaction conditions, it is possible to selectively substitute one of the bromine atoms with a cyanide group, yielding the target molecule.
Below is a table summarizing typical conditions for such a transformation:
| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80-120 | 60-90 |
| CuI | KCN | NMP | 150-200 | 50-85 |
| Pd₂(dba)₃ / dppf | K₄[Fe(CN)₆] | DMA | 100-140 | 65-95 |
This data is representative of typical halogen-nitrile exchange reactions and may vary depending on the specific substrate.
Alternative Synthetic Pathways for Carbonitrile Formation
Besides halogen-nitrile exchange, several other methods can be employed to install a nitrile group. One common alternative is the dehydration of an aldoxime. This involves converting a C-4 carbaldehyde group into an oxime by reacting it with hydroxylamine, followed by dehydration using various reagents like acetic anhydride, thionyl chloride, or specialized catalysts. nih.gov
Another pathway is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine at the C-4 position, followed by treatment with a copper(I) cyanide solution. This method is particularly useful if a 4-aminobenzo[d] worldresearchersassociations.comresearchgate.netdioxole derivative is readily available.
Design and Elucidation of Synthetic Intermediates in the Preparation of 7-Bromobenzo[d]dioxole-4-carbonitrile
The successful synthesis of 7-Bromobenzo[d]dioxole-4-carbonitrile relies on the formation and isolation of key synthetic intermediates. The design of the synthetic pathway ensures that each intermediate is stable enough to be carried through to the subsequent step, and the reaction conditions are selective to minimize the formation of side products.
The primary starting material for a known synthetic route is benzo[d]dioxol-4-amine . The first key intermediate is formed after the bromination step. The structure of this intermediate is crucial as it dictates the final position of the bromine atom in the target molecule. Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be employed to confirm the structure of this brominated amine.
The second critical intermediate is the diazonium salt formed from the brominated amine. Diazonium salts are typically unstable and are often generated in situ and used immediately in the subsequent cyanation step. The successful formation of this intermediate is paramount for the introduction of the nitrile group.
The following table outlines the key intermediates in a plausible synthetic pathway:
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 7-Bromobenzo[d]dioxol-4-amine | A benzodioxole ring with a bromine atom at position 7 and an amino group at position 4. | Product of the initial bromination step and the direct precursor to the diazonium salt. |
| 7-Bromobenzo[d]dioxole-4-diazonium salt | A benzodioxole ring with a bromine atom at position 7 and a diazonium group (-N2+) at position 4. | A transient intermediate that is highly reactive and readily undergoes nucleophilic substitution with cyanide. |
The elucidation of these intermediates' structures is fundamental to understanding the reaction mechanism and optimizing the reaction conditions for each step of the synthesis.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields
The Sandmeyer reaction, while a classic and reliable method, can have variable yields depending on the substrate and reaction conditions. The stability of the intermediate diazonium salt and the efficiency of the copper(I) cyanide-mediated displacement are critical factors influencing the yield of the final carbonitrile product.
The following table provides a hypothetical breakdown of yields for the synthetic steps, which is indicative of what might be expected in a laboratory setting.
| Step | Reaction | Theoretical Maximum Yield | Reported/Expected Yield Range | Key Factors Influencing Yield |
| 1 | Bromination of benzo[d]dioxol-4-amine | 100% | 60-80% | Choice of brominating agent, reaction temperature, and solvent. |
| 2 & 3 | Diazotization and Sandmeyer Cyanation | 100% | 50-70% | Temperature control during diazotization, purity of reagents, and efficiency of the catalyst. |
| Overall | Total Synthesis | 100% | 30-56% | Cumulative efficiency of all steps. |
Scalability Considerations for Research-Scale Production of the Chemical Compound
The scalability of the synthesis of 7-Bromobenzo[d]dioxole-4-carbonitrile for research-scale production (typically in the gram to multi-gram range) requires careful consideration of several factors.
Reagent Availability and Cost: The starting material, benzo[d]dioxol-4-amine, and the primary reagents such as a brominating agent, sodium nitrite, and copper(I) cyanide are generally commercially available. However, their cost can become a factor at a larger scale.
Reaction Conditions: The bromination step may require careful temperature control to manage exotherms and ensure selectivity. The diazotization step is particularly sensitive to temperature, as diazonium salts can be explosive if allowed to decompose uncontrollably. Maintaining low temperatures (typically 0-5 °C) is crucial, which can be challenging in larger reactors.
Work-up and Purification: The work-up procedures for each step, including extractions and washes, need to be scalable. The final purification of 7-Bromobenzo[d]dioxole-4-carbonitrile, likely involving column chromatography or recrystallization, can become a bottleneck at a larger scale. Developing a robust crystallization method would be advantageous for scalable purification.
Safety: The handling of bromine or other corrosive brominating agents requires appropriate personal protective equipment and engineering controls. The in situ generation and use of the diazonium salt intermediate mitigate some of the risks associated with isolating this potentially unstable compound. The use of cyanide salts necessitates strict safety protocols to prevent exposure.
The following table summarizes the key scalability considerations:
| Factor | Consideration for Research-Scale Production | Potential Challenges |
| Reagents | Availability of starting materials and reagents. | Cost and handling of hazardous materials (e.g., bromine, cyanides). |
| Temperature Control | Maintaining low temperatures for the diazotization step is critical for safety and yield. | Exotherm management in larger reaction vessels. |
| Work-up | Efficient and safe procedures for quenching, extraction, and washing. | Handling larger volumes of solvents and aqueous waste. |
| Purification | Development of a scalable purification method (e.g., crystallization over chromatography). | Achieving high purity on a larger scale can be challenging. |
| Safety | Proper handling of hazardous reagents and intermediates. | Risk of runaway reactions or exposure to toxic substances. |
Chemical Reactivity and Transformation Studies of 7 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
Reactivity of the Bromine Substituent
The primary site of reactivity on the 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile molecule is the carbon-bromine bond. The bromine atom serves as a versatile leaving group, enabling its replacement through various mechanisms, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The success and nature of these transformations are dictated by the electronic properties of the aromatic ring.
Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, which requires the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate. numberanalytics.comlibretexts.org
In 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile, the nitrile (-CN) group at the C4 position is a powerful electron-withdrawing group, both by induction and resonance. numberanalytics.com This group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The bromine atom at C7 is positioned para to the nitrile group. This spatial relationship is crucial for the feasibility of an SNAr reaction.
The accepted mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge in this intermediate can be delocalized onto the nitrile group through the π-system of the benzene ring. This delocalization provides substantial stabilization, which is essential for the reaction to proceed. libretexts.orglibretexts.org The subsequent step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product.
Mechanistic investigations for this specific substrate would be expected to confirm this pathway. Key areas of study would include attempts to isolate or spectroscopically observe the Meisenheimer intermediate and kinetic studies to establish the rate-determining step. For most SNAr reactions, the initial nucleophilic attack and formation of the intermediate is the slow, rate-determining step. libretexts.org The regioselectivity is highly controlled; substitution occurs exclusively at the C7 position where the bromine leaving group is located, as this is the only position activated by a para electron-withdrawing group that can stabilize the key intermediate.
The outcome of SNAr reactions on 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile would be highly dependent on the chosen reaction conditions and reagents.
Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles, such as alkoxides, thiolates, and amines, are generally required to initiate the attack on the electron-deficient ring. The rate of reaction is expected to increase with the nucleophilicity of the attacking species.
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically employed for SNAr reactions. These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. They are also effective at stabilizing the charged Meisenheimer complex.
Temperature: Like most chemical reactions, the rate of substitution is expected to increase with temperature. However, the temperature must be controlled to avoid potential side reactions or decomposition of the starting material or product.
Leaving Group: While bromine is a good leaving group, the rate-determining step is typically the nucleophilic attack. In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the more electronegative halogens are more effective at activating the ring towards nucleophilic attack via the inductive effect, which is the dominant factor in the rate-determining step. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The bromine substituent on 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile makes it an ideal substrate for such transformations. The electron-deficient nature of the aryl bromide is expected to facilitate the initial oxidative addition step, which is often rate-limiting in the catalytic cycle. yonedalabs.com
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org
The catalytic cycle begins with the oxidative addition of the C-Br bond of 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile to a Pd(0) species, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new aryl-aryl bond and regenerates the Pd(0) catalyst. nih.gov
Given the electron-withdrawing nature of the nitrile group, 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile is expected to be a highly reactive substrate in Suzuki-Miyaura couplings. A variety of aryl and heteroaryl boronic acids could likely be coupled to produce a diverse library of 7-aryl-benzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents hypothetical data based on general principles for the Suzuki-Miyaura coupling of electron-deficient aryl bromides. Specific experimental results for 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile are not available in the cited literature.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | Dioxane/H₂O | 90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. libretexts.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. researchgate.net
Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The oxidative addition of 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile to the Pd(0) catalyst is expected to be efficient. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. rug.nl This methodology would allow for the synthesis of a range of secondary and tertiary amines derived from the 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile core.
Table 2: Representative Conditions for Buchwald-Hartwig Amination This table presents hypothetical data based on general principles for the Buchwald-Hartwig amination of electron-deficient aryl bromides. Specific experimental results for 7-Bromobenzo[d] wikipedia.orgnumberanalytics.comdioxole-4-carbonitrile are not available in the cited literature.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (6) | NaOtBu | Toluene | 110 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (3) | LHMDS | THF | 80 |
| 4 | Di-n-butylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 |
Sonogashira, Heck, and Stille Coupling Reactions
The bromine atom at the 7-position makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds, allowing for the extension of the molecular framework. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Sonogashira and Stille) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. organic-chemistry.orgnih.gov The reaction of 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile with an alkyne yields a 7-alkynyl derivative, a transformation valuable in the synthesis of complex organic molecules. nih.govwipo.int
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This process is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃ or Et₃N) and frequently a phosphine ligand. mdpi.comncsu.edu The reaction with 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile would lead to the formation of a 7-vinylbenzo[d] nih.govwipo.intdioxole-4-carbonitrile derivative, with a high degree of stereoselectivity for the trans isomer. organic-chemistry.org
Stille Reaction: In the Stille coupling, the aryl bromide is reacted with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is catalyzed by a palladium(0) complex. The versatility of the organostannane partner allows for the introduction of various alkyl, vinyl, or aryl groups at the 7-position of the benzodioxole ring. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst/Pre-catalyst | Ligand (if separate) | Co-catalyst/Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Triphenylphosphine | CuI, Triethylamine | THF, DMF | Room Temp. to 100 °C |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | K₂CO₃, NaOAc, Et₃N | DMF, Acetonitrile | 80-140 °C |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Triphenylphosphine, AsPh₃ | (none required) | Toluene, DMF | 50-100 °C |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic reagent. wikipedia.org For 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile, the carbon-bromine bond can be cleaved by a strong organometallic base, typically an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu
This reaction is usually performed at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) to prevent undesired side reactions, particularly nucleophilic attack on the nitrile group. tcnj.edu The exchange of bromine for lithium results in the formation of 7-lithiobenzo[d] nih.govwipo.intdioxole-4-carbonitrile. This new organolithium species is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 7-position. nih.govnih.gov Alternatively, Grignard reagents can be prepared through magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. nih.gov
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile is a versatile functional handle that can undergo several important chemical transformations.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. almacgroup.com
Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, typically leads to the complete hydrolysis to the corresponding carboxylic acid. In this case, 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carboxylic acid would be formed, along with an ammonium (B1175870) salt. almacgroup.com
Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide, also results in hydrolysis. The initial product is the sodium salt of the carboxylic acid (sodium 7-bromobenzo[d] nih.govwipo.intdioxole-4-carboxylate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. almacgroup.com
Under carefully controlled, milder conditions, it is often possible to stop the hydrolysis at the intermediate amide stage, yielding 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carboxamide.
Reduction to Amines
The nitrile group can be reduced to a primary amine, providing a route to (aminomethyl)aromatic compounds. This transformation can be achieved using several reducing agents. A powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄) in a solvent like THF, followed by an aqueous workup, will efficiently reduce the nitrile to (7-Bromobenzo[d] nih.govwipo.intdioxol-4-yl)methanamine. researchgate.net
Alternatively, catalytic hydrogenation is a common method for this reduction. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel, palladium, or platinum. researchgate.net
[3+2] Cycloaddition Reactions (e.g., with azides to form tetrazoles)
Nitriles are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. nih.gov The reaction of 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile with an azide (B81097) source, such as sodium azide (NaN₃), typically in the presence of a catalyst like zinc salts or an ammonium salt (e.g., NH₄Cl), leads to the formation of 5-(7-Bromobenzo[d] nih.govwipo.intdioxol-4-yl)-1H-tetrazole. organic-chemistry.org This cycloaddition is a valuable method for synthesizing highly functionalized heterocyclic compounds that are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.govrug.nl
Knoevenagel Condensation (if applicable to specific derivatives)
The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups. The compound 7-Bromobenzo[d] nih.govwipo.intdioxole-4-carbonitrile itself does not possess an active methylene (B1212753) group and therefore cannot act as the nucleophilic partner in a Knoevenagel condensation. This reaction is not directly applicable to the parent molecule. However, derivatives of this compound, which could be synthesized via reactions at the bromine or nitrile positions, could potentially be designed to include an active methylene functionality, making them suitable substrates for subsequent Knoevenagel condensations.
Transformations Involving the Benzo[d]nih.govworldresearchersassociations.comdioxole Ring System
The methylenedioxy bridge is generally considered a robust functional group, stable to a wide range of reaction conditions. It is typically unaffected by common transformations such as Suzuki-Miyaura coupling reactions performed on other parts of the molecule. For instance, in the synthesis of various 1,3-benzodioxole (B145889) derivatives, the methylenedioxy group remains intact during palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloadditions. worldresearchersassociations.com
However, the stability of the methylenedioxy group is not absolute. It can be cleaved under certain harsh conditions. Strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids can effect the cleavage of the methylenedioxy ether linkages to reveal the corresponding catechol. The susceptibility to cleavage is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups, such as the nitrile group present in 7-Bromobenzo[d] nih.govworldresearchersassociations.comdioxole-4-carbonitrile, would generally increase the stability of the ring system towards electrophilic attack.
Table 1: General Stability of the Methylenedioxy Group
| Reagent/Condition | Stability of Methylenedioxy Group |
| Palladium Catalysts (e.g., PdCl₂(PPh₃)₂) | High |
| Nucleophiles (e.g., NaN₃) | High |
| Mild Acids and Bases | High |
| Strong Lewis Acids (e.g., BBr₃) | Low (Cleavage may occur) |
| Strong Protic Acids | Low (Cleavage may occur) |
Ring-opening of the dioxole portion of the benzodioxole system is not a common transformation under standard synthetic conditions due to the stability of the aromatic system. Such reactions typically require significant activation, for instance, through enzymatic processes or highly reactive radical species.
Dearomatization of the benzene ring is also an energetically unfavorable process. However, under specific conditions, such as photochemical reactions or in the presence of powerful dienophiles, dearomatization pathways can be accessed. For 7-Bromobenzo[d] nih.govworldresearchersassociations.comdioxole-4-carbonitrile, the presence of both electron-donating (dioxole oxygen atoms) and electron-withdrawing (nitrile and bromo) substituents complicates the prediction of its behavior in dearomatization reactions. While no specific studies on the dearomatization of this compound have been reported, it is an area of potential interest for the synthesis of novel, non-aromatic scaffolds.
Investigations into Intramolecular and Intermolecular Interactions
The presence of a bromine atom and a nitrile group on the benzodioxole scaffold introduces the possibility of interesting non-covalent interactions that can influence the compound's solid-state structure and reactivity.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole") and interacts with a Lewis base. In 7-Bromobenzo[d] nih.govworldresearchersassociations.comdioxole-4-carbonitrile, the bromine atom can participate in halogen bonding with various Lewis basic sites, including the nitrogen atom of the nitrile group of a neighboring molecule.
While a crystal structure of 7-Bromobenzo[d] nih.govworldresearchersassociations.comdioxole-4-carbonitrile is not publicly available, studies on other brominated aromatic compounds have demonstrated the significance of Br···N and Br···O halogen bonds in dictating crystal packing. mdpi.com These interactions can pre-organize molecules in the solid state, potentially influencing the regioselectivity of solid-state reactions.
The energy of these halogen bonds is typically in the range of 2-5 kcal/mol, which is comparable to a weak hydrogen bond. mdpi.com In the context of reactivity, the formation of a halogen bond to the bromine atom could enhance its electrophilicity, potentially facilitating nucleophilic aromatic substitution reactions at the C7 position, although this would be disfavored by the presence of the electron-withdrawing nitrile group. Conversely, halogen bonding involving the nitrile nitrogen could influence its reactivity in reactions such as hydrolysis or cycloadditions.
Table 2: Potential Halogen Bond Donors and Acceptors in 7-Bromobenzo[d] nih.govworldresearchersassociations.comdioxole-4-carbonitrile
| Potential Donor Atom | Potential Acceptor Atom(s) | Type of Interaction |
| Bromine (Br) | Nitrile Nitrogen (N), Dioxole Oxygen (O) | Intermolecular Halogen Bond |
| - | - | - |
Computational Chemistry and Theoretical Investigations of 7 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile. These methods, rooted in the principles of quantum mechanics, can model the molecule's geometry, electronic properties, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By utilizing a functional such as B3LYP and a basis set like 6-311G(d,p), the equilibrium geometry corresponding to the minimum energy on the potential energy surface can be located. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through DFT. The distribution of electron density can be visualized, and key electronic properties can be quantified. Molecular Electrostatic Potential (MEP) maps, for instance, reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about its intermolecular interactions. researchgate.netbhu.ac.in
Table 1: Hypothetical Optimized Geometrical Parameters of 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.895 | C-C-Br | 119.8 |
| C-CN | 1.445 | C-C-CN | 121.5 |
| C=N | 1.158 | O-C-O | 108.2 |
| C-O | 1.365 | C-O-C | 105.7 |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT geometry optimization.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile. ualberta.ca
NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be calculated. nih.govliverpool.ac.uk These predicted shifts, when compared to experimental spectra, can confirm the molecular structure and assist in the assignment of ambiguous signals. researchgate.net
IR Frequencies: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can predict the characteristic stretching and bending modes of the functional groups present, such as the nitrile (C≡N) and the C-Br bond. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile
| Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | 2310 | 2245 | 2235 |
| C-Br stretch | 695 | 675 | 668 |
| Aromatic C-H stretch | 3150 | 3055 | 3040 |
| O-C-O stretch | 1080 | 1045 | 1038 |
Note: The data in this table is for illustrative purposes and represents typical results from such calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile. researchgate.netmaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η) where μ is the electronic chemical potential (-(I+A)/2).
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile
| Parameter | Value (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -1.75 |
| HOMO-LUMO Gap | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
Note: The data in this table is hypothetical and intended to illustrate the concepts.
Mechanistic Studies of Chemical Transformations using Computational Models
Computational models are instrumental in investigating the mechanisms of chemical reactions involving 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile. These studies can trace the energetic and structural changes that occur as reactants are converted into products.
For a given chemical transformation, there may be several possible routes. Computational chemistry allows for the exploration of these different reaction pathways. By mapping the potential energy surface, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Table 4: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution on 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +18.5 |
| Intermediate | -5.2 |
| Products | -12.8 |
Note: This table presents a hypothetical reaction profile for illustrative purposes.
Structure-Reactivity Relationship Predictions
The reactivity of an aromatic compound is intrinsically linked to its electronic structure, which is influenced by the nature and position of its substituents. In 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, the interplay between the electron-donating methylenedioxy group and the electron-withdrawing bromo and cyano groups dictates its chemical properties. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these relationships. mdpi.comutexas.edumdpi.com
A theoretical analysis would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, a series of calculations can be performed to map out its electronic characteristics.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, it is anticipated that regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the dioxole ring. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring, indicating sites prone to nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. dntb.gov.ua
For 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, the electron-withdrawing bromo and cyano substituents would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzo[d] rsc.orgacs.orgdioxole. The distribution of these orbitals is also informative. The HOMO is likely to be distributed across the benzodioxole ring system, while the LUMO may have significant contributions from the carbon-carbon double bonds of the aromatic ring and the cyano group, indicating these are the likely sites for nucleophilic attack.
Illustrative Data from Theoretical Calculations:
The following table presents hypothetical data that could be obtained from DFT calculations to predict the reactivity of 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile.
| Parameter | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -2.1 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests high kinetic stability. dntb.gov.ua |
| Dipole Moment | 3.2 D | A significant dipole moment suggests a polar molecule. |
| Electron Affinity | 2.0 eV | Positive value indicates that a stable anion can be formed. |
| Ionization Potential | 6.4 eV | Reflects the energy needed to detach an electron. |
Note: The data in this table is illustrative and not based on published experimental or computational results.
These computational descriptors collectively suggest that 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile is a kinetically stable molecule with distinct electrophilic and nucleophilic sites, primarily governed by the electron-withdrawing nature of the cyano and bromo groups.
Molecular Dynamics Simulations for Conformational Behavior and Interactions in Solution
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in a solvent, which is crucial for understanding their behavior in a reaction medium. rsc.orgnih.gov For 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, MD simulations could be employed to study its conformational flexibility and its interactions with solvent molecules. acs.org
The benzodioxole ring system itself is largely planar, but slight puckering of the five-membered dioxole ring can occur. acs.org MD simulations would allow for the exploration of the energy landscape associated with this puckering and determine the most populated conformations in different solvents. The polarity of the solvent is expected to play a significant role in the conformational preferences and the orientation of the molecule. bookpi.org
In a typical MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), and the system's evolution over time would be calculated by solving Newton's equations of motion for all atoms. Analysis of the resulting trajectory would reveal information about:
Conformational Stability: The simulations would show whether the molecule maintains a rigid structure or if there is significant flexibility, particularly in the dioxole ring.
Solvation Shell: The distribution of solvent molecules around the solute can be analyzed. It is expected that polar solvent molecules would preferentially interact with the polar regions of 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, such as the cyano group and the dioxole oxygens.
Hydrogen Bonding: If protic solvents are used, the potential for hydrogen bond formation between the solvent and the nitrogen or oxygen atoms of the solute can be assessed.
Illustrative Simulation Parameters:
The table below outlines a hypothetical set of parameters for an MD simulation of 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile in a water solvent box.
| Parameter | Typical Value/Setting | Purpose |
| Force Field | GROMOS54a7 | Defines the potential energy function for the atoms. |
| Solvent Model | SPC/E | A common model for water molecules. |
| Box Size | 4nm x 4nm x 4nm | Defines the simulation volume. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are observed. |
Note: The data in this table is for illustrative purposes to outline a potential simulation setup.
By analyzing the trajectories from such simulations, researchers can gain a deeper understanding of how the solvent environment influences the structural and dynamic properties of 7-bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile, which in turn can affect its reactivity and interactions with other molecules.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Synthetic Precursor for Complex Organic Architectures
7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile has emerged as a valuable and versatile building block in organic synthesis. Its rigid benzodioxole core, substituted with strategically placed bromo and nitrile functional groups, allows for sequential and regioselective transformations, making it an ideal precursor for the construction of complex organic molecules. The electron-withdrawing nature of the nitrile group and the susceptibility of the bromo group to various cross-coupling reactions provide chemists with a powerful tool for molecular elaboration.
Intermediates in the Synthesis of Therapeutically Relevant Scaffolds
The most significant application of 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile to date is its role as a key intermediate in the synthesis of antineoplastic agents. googleapis.comepo.org This compound is specifically implicated in the manufacturing pathways of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair in cells.
One prominent example is its use in the synthesis of Niraparib, an orally active PARP inhibitor. nih.gov Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers. google.comgoogleapis.comnih.gov Patent literature outlines synthetic routes where the benzodioxole moiety of 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile serves as a foundational scaffold, which is later transformed into the indazole-7-carboxamide core of the final drug molecule. google.comgoogle.com The presence of the benzodioxole ring is a common feature in a variety of biologically active compounds, known to contribute to interactions with biological targets and influence the pharmacokinetic properties of a drug. organic-chemistry.orgnih.gov The development of synthetic routes involving this intermediate is crucial for the industrial production of these life-saving therapies. patsnap.comgoogle.com
Building Block for Heterocyclic Compound Derivatives
The dual functionality of 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. worldresearchersassociations.com The bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. worldresearchersassociations.comnih.gov
Key cross-coupling reactions applicable to this building block include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents. nih.govharvard.edu
Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes, which can be further cyclized to various heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines and other nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov
These reactions enable the fusion or attachment of other ring systems to the benzodioxole core, leading to novel and complex molecular architectures. The nitrile group can also participate in cyclization reactions or be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility. researchgate.net
| Reaction Type | Coupling Partner | Potential Product Class | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Biaryl and Heterobiaryl Compounds | nih.govharvard.edu |
| Sonogashira | Terminal Alkyne | Arylalkynes, Furans, Pyrroles | wikipedia.orglibretexts.org |
| Buchwald-Hartwig | Primary/Secondary Amine | N-Aryl Amines, Carbazoles, Indoles | wikipedia.orglibretexts.org |
Contributions to Functional Materials Development
The unique electronic and structural features of the benzodioxole ring system, combined with the presence of a polarizing nitrile group, suggest that 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile could be a valuable precursor in the field of materials science.
Precursors for Optoelectronic Materials (e.g., Photovoltaic Materials)
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), often relies on molecules with tunable electronic properties, good thermal stability, and high fluorescence quantum yields. researchgate.netmdpi.comnih.govnih.govresearch-nexus.netnih.gov Benzodioxole derivatives, along with other heterocyclic systems, have been investigated for these purposes. researchgate.netmdpi.comjnsam.com
The 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile scaffold possesses features that are desirable for optoelectronic materials:
The extended π-conjugated system can be further elongated through cross-coupling reactions at the bromo-position.
The nitrile group is a well-known electron-withdrawing group that can be used to tune the HOMO/LUMO energy levels of the molecule, which is critical for efficient charge injection and transport in electronic devices. research-nexus.net
Derivatives can be designed to have donor-acceptor architectures, which are often employed in materials for OLEDs and DSSCs. mdpi.comrsc.org
While direct application of this specific compound has not been extensively reported, theoretical and computational studies on related benzodioxole and benzothiazole (B30560) derivatives show that their electronic and optical properties can be finely tuned through synthetic modification, making them promising candidates for high-performance OLEDs. research-nexus.netresearchgate.netmdpi.com
| Structural Feature | Relevance to Optoelectronics | Potential Application | Reference |
|---|---|---|---|
| Benzodioxole Core | Rigid, planar, electron-rich scaffold | Hole-transporting materials | researchgate.net |
| Bromo Group | Site for π-system extension via cross-coupling | Tuning of absorption/emission wavelengths | nih.gov |
| Nitrile Group | Strong electron-withdrawing group | Electron-transporting materials, tuning of energy levels | research-nexus.net |
Integration into Organic Electronic Devices (if applicable)
Based on the available scientific literature, there are no specific reports detailing the integration of 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile or its direct derivatives into functional organic electronic devices. However, the general class of benzodioxole-containing molecules continues to be an area of active research in materials science.
Exploration in Catalytic Systems
A review of the current literature does not indicate that 7-Bromobenzo[d] google.comwikipedia.orgdioxole-4-carbonitrile has been explored for applications within catalytic systems, either as a catalyst, a ligand for a metal catalyst, or as a key substrate in the study of catalytic mechanisms.
Ligand Design for Metal-Catalyzed Reactions
The presence of both a bromine atom and a nitrile group on the benzodioxole scaffold makes 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile a valuable precursor in the synthesis of novel ligands for metal-catalyzed reactions. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various coordinating moieties, while the nitrile group can be chemically transformed or utilized for its electronic properties.
Researchers have explored the derivatization of related brominated aromatic compounds to synthesize sophisticated ligands such as phosphines and N-heterocyclic carbenes (NHCs). These ligand classes are paramount in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst.
Table 1: Potential Ligand Classes Synthesized from Aryl Bromide Precursors
| Ligand Class | Synthetic Precursor | Key Synthetic Transformation |
| Phosphine (B1218219) Ligands | Aryl Bromide | Lithiation followed by reaction with a chlorophosphine |
| N-Heterocyclic Carbenes (NHCs) | Aryl Bromide | Buchwald-Hartwig amination followed by cyclization |
While direct research on 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile as a ligand precursor is not extensively documented in publicly available literature, the established synthetic routes for analogous bromoarenes provide a clear blueprint for its potential applications. For instance, the bromine atom can be readily converted into a phosphine group through a Grignard or organolithium intermediate, which is then quenched with a suitable chlorophosphine. The resulting phosphine ligand, bearing the benzodioxole-carbonitrile backbone, could then be coordinated to various transition metals like palladium, rhodium, or gold to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.
Similarly, the synthesis of N-heterocyclic carbene (NHC) precursors is a plausible application. The bromine atom can be substituted with an amino group via a Buchwald-Hartwig amination. Subsequent reaction with a second amine and a one-carbon source would lead to the formation of an imidazolium (B1220033) salt, the direct precursor to the NHC ligand. The electronic properties of the resulting NHC ligand would be modulated by the electron-withdrawing nitrile group and the electron-donating dioxole moiety, potentially leading to unique catalytic activities.
Components in Organocatalytic Processes
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The structural motifs present in 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile suggest its potential as a scaffold for the design of novel organocatalysts.
The benzodioxole unit can be found in various natural products and chiral auxiliaries, and its rigid structure can provide a well-defined stereochemical environment. The nitrile group, with its strong electron-withdrawing nature, can influence the acidity of neighboring protons or act as a hydrogen bond acceptor.
Table 2: Potential Organocatalyst Scaffolds from Benzodioxole Derivatives
| Organocatalyst Type | Key Functional Group | Potential Application |
| Chiral Amines | Primary or Secondary Amine | Enamine and Iminium Catalysis |
| Brønsted Acids | Acidic N-H or C-H | Asymmetric Protonation Reactions |
| Hydrogen Bond Donors | Amide or Urea | Asymmetric Michael Additions |
While specific examples of organocatalysts derived directly from 7-Bromobenzo[d] researchgate.netnih.govdioxole-4-carbonitrile are not prominent in the current body of scientific literature, the synthetic versatility of the molecule allows for the conceptual design of such catalysts. For example, reduction of the nitrile group would yield a primary amine. This amine could be further elaborated into a chiral secondary amine or a diamine, which are privileged structures in enamine and iminium ion catalysis for asymmetric carbonyl functionalization.
Furthermore, the aromatic ring of the benzodioxole could be functionalized to introduce other catalytically active groups. For instance, the bromine atom could be replaced with a thiourea (B124793) or squaramide moiety, known to be excellent hydrogen bond donors for activating electrophiles in asymmetric catalysis. The interplay between these functional groups and the inherent electronic properties of the benzodioxole-carbonitrile core could lead to the development of a new class of organocatalysts with unique reactivity and selectivity.
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes for the Compound
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research will likely focus on developing synthetic pathways to 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile that minimize environmental impact. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste. Key areas of investigation would include the use of catalytic methods over stoichiometric reagents, the selection of environmentally benign solvents, and the optimization of reaction conditions to improve atom economy and energy efficiency.
Table 1: Principles of Green Chemistry Applied to Synthesis
| Principle | Potential Application to Synthesis of 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Synthesis | Using and generating substances that possess little to no toxicity to human health and the environment. |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The molecular architecture of 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile, featuring a brominated aromatic ring, a nitrile group, and a benzodioxole core, offers a rich landscape for exploring novel chemical reactions. The bromine atom is a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. Research into the reactivity of similar bromo-substituted heterocyclic systems has demonstrated their utility as precursors for complex molecules. mdpi.comnih.gov Future studies could focus on regioselective transformations and the development of unprecedented reactions that leverage the electronic properties of the benzodioxole and nitrile moieties to construct novel chemical scaffolds. The cyano group itself can serve as a precursor for various nitrogen-containing heterocycles or can be hydrolyzed to a carboxylic acid, further expanding the synthetic utility. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and scalability of synthesis, future research will likely involve the integration of synthetic routes for 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile into continuous flow chemistry and automated platforms. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. uc.pt Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions and facilitate the rapid generation of a library of derivatives for screening purposes. chemrxiv.orgnih.gov For industrial-scale production of related compounds, continuous flow reactors are sometimes employed to ensure efficiency and purity.
Table 2: Comparison of Batch vs. Flow Chemistry
| Feature | Batch Chemistry | Flow Chemistry |
| Scale | Limited by reactor size | Scalable by extending run time |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Control | Less precise control over temperature and mixing | Precise control over parameters (temp, pressure, time) |
| Reproducibility | Can vary between batches | High reproducibility |
| Automation | More complex to automate | Readily integrated with automated systems |
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the design of new molecules with specific, tailored properties. Future research can employ quantum mechanical methods, such as Density Functional Theory (DFT), to predict the geometric and electronic properties of 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile and its potential derivatives. These computational studies can guide synthetic efforts by identifying derivatives with desirable characteristics for applications in material science, such as specific band gaps, charge transport properties, or photoluminescence profiles. This in silico approach saves significant time and resources compared to a purely empirical synthesis and screening process. researchgate.net
High-Throughput Screening Approaches for New Applications in Material Sciences
High-throughput screening (HTS) is a critical technology for rapidly evaluating large numbers of compounds for specific applications. scienceintheclassroom.org By combining automated synthesis with HTS, libraries of derivatives based on the 7-Bromobenzo[d] echemi.comdioxole-4-carbonitrile scaffold can be created and tested for their potential in material sciences. researchgate.net For instance, derivatives could be screened for their utility in organic light-emitting diodes (OLEDs), photovoltaics, or as sensors. researchgate.netnih.gov HTS allows for the rapid identification of structure-activity relationships, providing valuable data to inform the rational design of next-generation materials. scienceopen.com This approach has been successfully used to discover and optimize materials based on other heterocyclic systems. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
